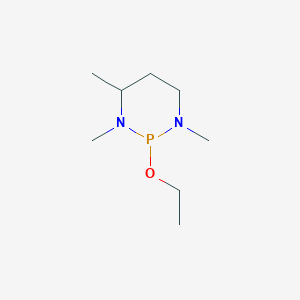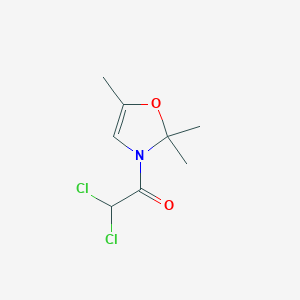
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and a trimethyl-substituted oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,2,5-trimethyl-1,3-oxazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Safety measures are crucial due to the handling of chlorinating agents and the potential release of hazardous by-products.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted oxazoles.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or ketones.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the oxazole ring can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2,2-Dichloro-1-(1,3-oxazol-3(2H)-yl)ethan-1-one: Lacks the trimethyl substitution, leading to different reactivity and properties.
2,2-Dichloro-1-(2,2-dimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one: Contains fewer methyl groups, affecting its steric and electronic characteristics.
Uniqueness
2,2-Dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3(2H)-yl)ethan-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the trimethyl-substituted oxazole ring distinguishes it from other similar compounds, providing unique properties and potential advantages in various applications.
属性
CAS 编号 |
105701-59-5 |
|---|---|
分子式 |
C8H11Cl2NO2 |
分子量 |
224.08 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C8H11Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h4,6H,1-3H3 |
InChI 键 |
MFVHJGAZZFHCJX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(O1)(C)C)C(=O)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


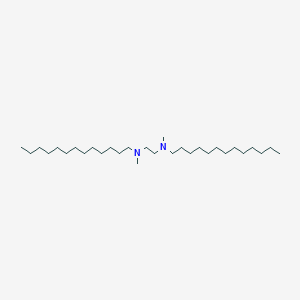
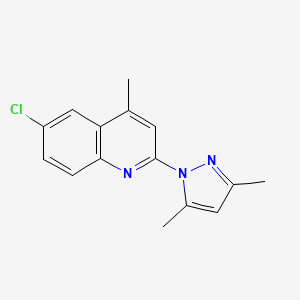
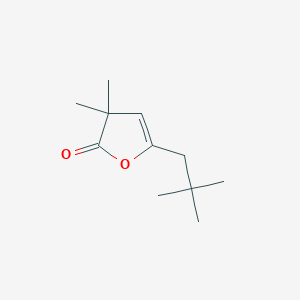

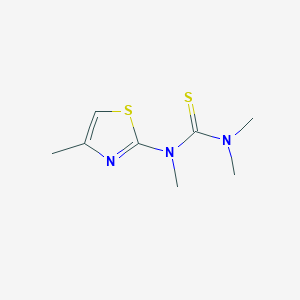
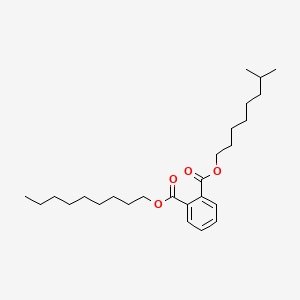
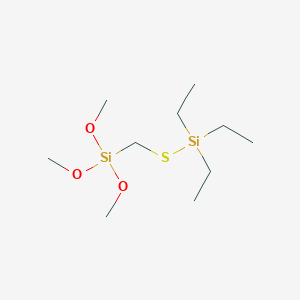
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)

![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
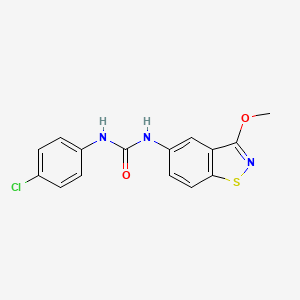
![1-Azabicyclo[3.2.1]octane-7-carboxamide](/img/structure/B14339620.png)

